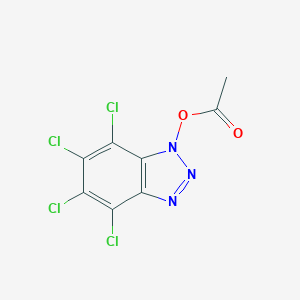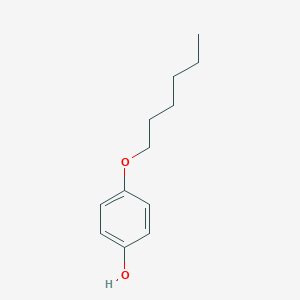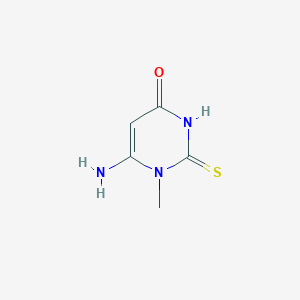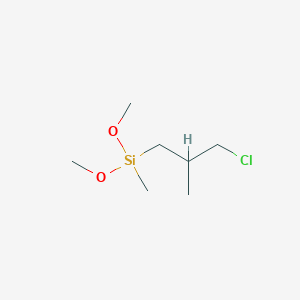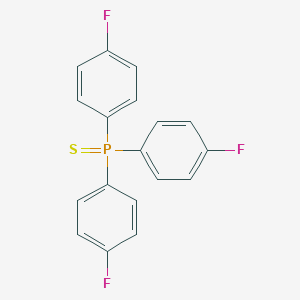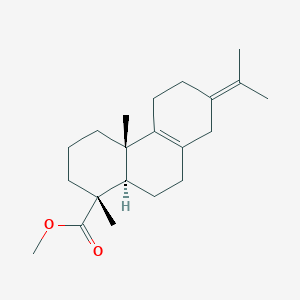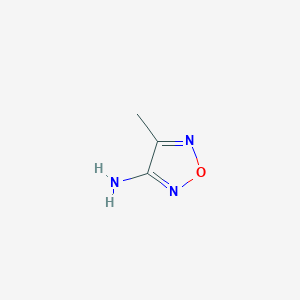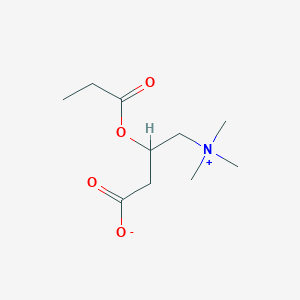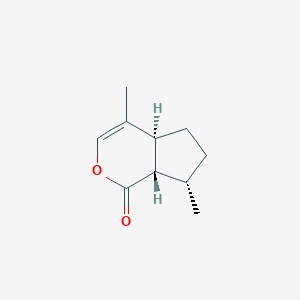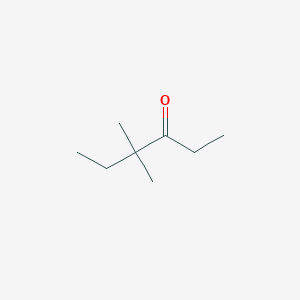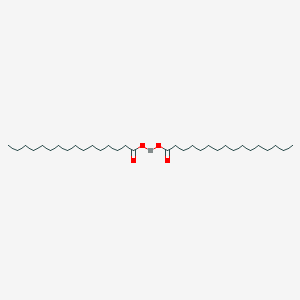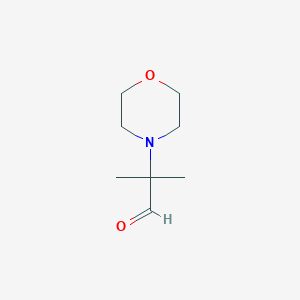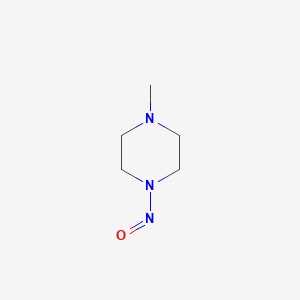![molecular formula C12H15Cl2NO2 B100021 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde CAS No. 17126-76-0](/img/structure/B100021.png)
4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde, also known as BCMA, is a chemical compound that has been extensively studied for its potential use in cancer treatment. BCMA belongs to the class of compounds known as nitrogen mustards, which are known for their ability to damage DNA and inhibit cell division. In
Mécanisme D'action
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde involves the formation of DNA adducts, which are covalent bonds between 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde and DNA. These adducts interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde has been shown to induce DNA damage through the formation of interstrand crosslinks, which are particularly toxic to rapidly dividing cells such as cancer cells.
Effets Biochimiques Et Physiologiques
4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activity of DNA polymerase, which is essential for DNA replication, and induces the expression of pro-apoptotic proteins such as Bax and Bak. 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde also activates the p53 tumor suppressor pathway, which plays a critical role in regulating cell cycle progression and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde for lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology. However, 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde is also highly toxic and must be handled with care. Its use in animal studies is limited by its toxicity and potential for systemic toxicity.
Orientations Futures
There are several future directions for research on 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde. One area of interest is the development of targeted delivery systems that can deliver 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde specifically to cancer cells, minimizing its toxicity to healthy cells. Another area of interest is the development of combination therapies that can enhance the antitumor activity of 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde. Finally, there is a need for further research on the mechanism of action of 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde, particularly with regard to its effects on DNA repair and cell cycle regulation.
Conclusion:
In conclusion, 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde is a promising compound with potent antitumor activity. Its mechanism of action involves the formation of DNA adducts, which interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. While 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde has limitations in terms of its toxicity, it remains a valuable tool for studying cancer biology and holds promise for future cancer therapies.
Méthodes De Synthèse
The synthesis of 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde involves the reaction of 4-formyl-2-methoxyphenol with bis(2-chloroethyl)amine hydrochloride in the presence of a base such as triethylamine. The reaction proceeds through a condensation reaction to form 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde, which is then purified by recrystallization.
Applications De Recherche Scientifique
4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde has been extensively studied for its potential use in cancer treatment. It has been shown to have potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde works by inhibiting cell division and inducing apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
17126-76-0 |
|---|---|
Nom du produit |
4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde |
Formule moléculaire |
C12H15Cl2NO2 |
Poids moléculaire |
276.16 g/mol |
Nom IUPAC |
4-[bis(2-chloroethyl)amino]-2-methoxybenzaldehyde |
InChI |
InChI=1S/C12H15Cl2NO2/c1-17-12-8-11(3-2-10(12)9-16)15(6-4-13)7-5-14/h2-3,8-9H,4-7H2,1H3 |
Clé InChI |
GTDPEAHAOACWFA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N(CCCl)CCCl)C=O |
SMILES canonique |
COC1=C(C=CC(=C1)N(CCCl)CCCl)C=O |
Autres numéros CAS |
17126-76-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



